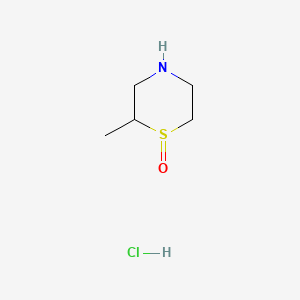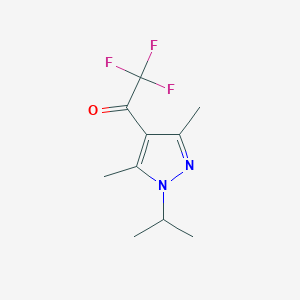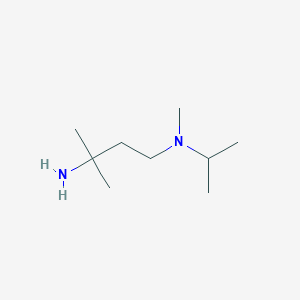
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is a chemical compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of n1,3-dimethylbutane-1,3-diamine with isopropyl halides in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n1,N1-Dimethylbutane-1,3-diamine: Similar in structure but lacks the isopropyl group.
n1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine: Contains ethyl groups instead of isopropyl groups.
n1,N1-Dimethyl-N3-propylpropane-1,3-diamine: Contains a propyl group instead of an isopropyl group
Uniqueness
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H22N2 |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
1-N,3-dimethyl-1-N-propan-2-ylbutane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(5)7-6-9(3,4)10/h8H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
DQZXBWPPTXKNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


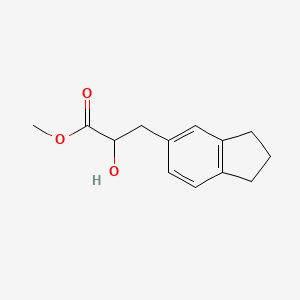


![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
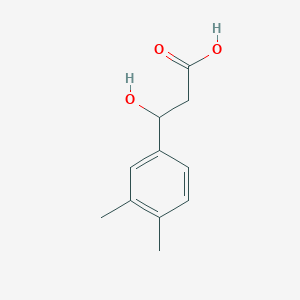

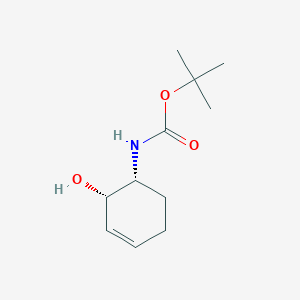
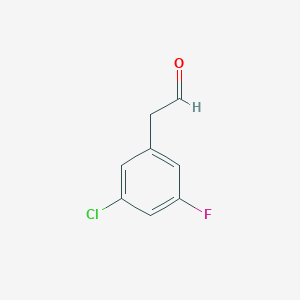
![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)
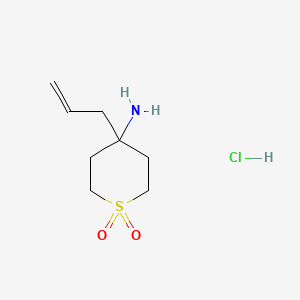
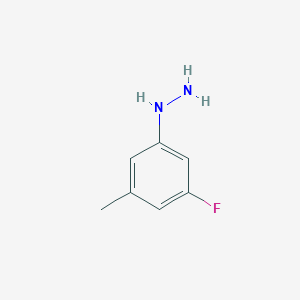
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)
